molecular formula C17H16ClN3O B2863691 2-chloro-N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide CAS No. 1081284-13-0

2-chloro-N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Cat. No.: B2863691
CAS No.: 1081284-13-0
M. Wt: 313.79
InChI Key: MLMYJNFJLYDBCS-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of this compound is the acetohydroxyacid synthase (AHAS) enzyme . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids, such as leucine, isoleucine, and valine .

Mode of Action

The compound acts by inhibiting the activity of the AHAS enzyme . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis . As a result, the growth of organisms, such as weeds, that rely on this pathway is stunted .

Biochemical Pathways

The compound affects the branched-chain amino acid synthesis pathway . By inhibiting the AHAS enzyme, it disrupts the production of leucine, isoleucine, and valine . These amino acids are essential for protein synthesis and growth, so their absence leads to growth inhibition .

Pharmacokinetics

They are highly soluble in water and other polar solvents, which can influence their absorption and distribution . .

Result of Action

The inhibition of the AHAS enzyme and the subsequent disruption of amino acid and protein synthesis result in the stunted growth of organisms that rely on this pathway . This makes the compound potentially useful as a herbicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can affect its absorption and distribution . Additionally, conditions such as temperature and the presence of other chemicals can impact the compound’s stability and efficacy . .

Chemical Reactions Analysis

2-chloro-N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridines, such as:

2-chloro-N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide stands out due to its unique structure and specific biological activities.

Properties

IUPAC Name

2-chloro-N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-11-7-12(2)9-13(8-11)16-17(20-15(22)10-18)21-6-4-3-5-14(21)19-16/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMYJNFJLYDBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(N3C=CC=CC3=N2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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